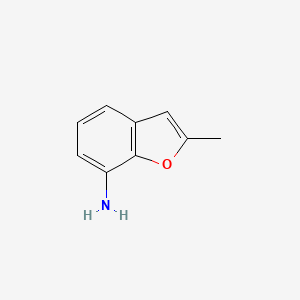

2-Methyl-benzofuran-7-ylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXJEZLMUVFOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390140 | |

| Record name | 2-Methyl-benzofuran-7-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26325-21-3 | |

| Record name | 2-Methyl-benzofuran-7-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl Benzofuran 7 Ylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of 2-Methyl-benzofuran-7-ylamine is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group, the amine group, and the proton on the furan (B31954) ring. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents on the benzofuran (B130515) core. The amino group at the C-7 position is expected to cause an upfield shift for the adjacent aromatic protons compared to unsubstituted benzofuran.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 | ~6.3 | s | - |

| H-4 | ~7.0 | d | ~8.0 |

| H-5 | ~6.7 | t | ~8.0 |

| H-6 | ~6.9 | d | ~8.0 |

| CH₃ | ~2.4 | s | - |

| NH₂ | ~4.5 | br s | - |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

The coupling constants (J values) provide valuable information about the connectivity of the protons. The ortho-coupling between H-4 and H-5, and H-5 and H-6 is expected to be around 8.0 Hz, which is typical for aromatic systems. The proton at C-3 is not expected to show significant coupling, thus appearing as a singlet. The methyl protons at C-2 will also appear as a singlet. The amine protons are often broad and may exchange with deuterium (B1214612) in D₂O, leading to the disappearance of their signal.

¹³C NMR Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound will be influenced by the heteroatoms and substituents. The carbon attached to the amino group (C-7) and the oxygen atom (C-7a and C-2) will have characteristic chemical shifts.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~155 |

| C-3 | ~102 |

| C-3a | ~128 |

| C-4 | ~120 |

| C-5 | ~115 |

| C-6 | ~110 |

| C-7 | ~140 |

| C-7a | ~145 |

| CH₃ | ~14 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. For this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom. For instance, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For example, the methyl protons (H-9) would be expected to show correlations to C-2 and C-3. The proton at H-3 would show correlations to C-2, C-3a, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum could show a correlation between the methyl protons and the H-3 proton, indicating their close spatial relationship.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=C, and C-O bonds.

Expected FT-IR Data for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3400-3300 | Two bands for the primary amine |

| Aromatic C-H stretch | 3100-3000 | |

| Aliphatic C-H stretch | 2950-2850 | For the methyl group |

| C=C stretch | 1620-1580 | Aromatic ring stretching |

| N-H bend | 1650-1580 | Scissoring vibration of the amine |

| C-O-C stretch | 1250-1050 | Asymmetric and symmetric stretching |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching and the C-H bending vibrations. The symmetric vibrations of the benzofuran ring system would also be prominent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, it is possible to assign a single, unique molecular formula. For this compound, the molecular formula is confirmed as C9H9NO. nih.gov HRMS provides the experimental mass that corresponds to the calculated theoretical exact mass of this formula, thereby confirming its elemental makeup.

| Attribute | Value |

|---|---|

| Molecular Formula | C9H9NO |

| Calculated Exact Mass | 147.06841 g/mol |

| Nominal Mass | 147 g/mol |

Electron Ionization Mass Spectrometry (EI-MS) provides insight into the structural features of a molecule through its characteristic fragmentation pattern. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The mass spectrum of this compound shows a molecular ion peak at m/z 147, consistent with its molecular weight.

Key observed fragments for this compound include prominent peaks at m/z 146 and 118. nih.gov The fragmentation likely proceeds through initial loss of a hydrogen atom from the molecular ion to form the stable ion at m/z 146. A common fragmentation pathway for aromatic amines involves alpha-cleavage. libretexts.org For this compound, a subsequent loss of a neutral molecule of hydrogen cyanide (HCN) from the ion at m/z 146 could explain the fragment at m/z 119, while the peak at m/z 118 may arise from the loss of a C2H3 radical or related rearrangements. Studies on similar benzofuran structures show that fragmentation is often directed by the substituents on the ring. nih.govresearchgate.net

| m/z | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 147 | [C9H9NO]•+ (Molecular Ion) | - |

| 146 | [C9H8NO]+ | H• |

| 118 | [C8H6O]+ | HCN + H• |

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]+, making it suitable for studying non-volatile or thermally labile compounds. In the case of this compound, the primary amine group is the most likely site of protonation due to its basicity. Tandem mass spectrometry (ESI-MSn) can then be used to induce and analyze the fragmentation of this protonated molecule.

While specific ESI-MSn data for this compound is not detailed in the available literature, the dissociation pathways of related aminobenzofuran compounds provide a model for its expected behavior. nih.govresearchgate.net The fragmentation of the [M+H]+ ion (m/z 148) would likely be initiated by the cleavage of bonds adjacent to the charged amino group and within the benzofuran ring system. Potential dissociation pathways could involve the loss of small neutral molecules such as ammonia (B1221849) (NH3) or rearrangements within the fused ring structure, driven by the stability of the resulting fragment ions. In related benzofuran structures with side chains, cleavage of the side chain is a dominant dissociation pathway. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to investigate the properties of chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy is not an applicable technique for its analysis. This method would only become relevant for chiral derivatives of this compound.

Reactivity and Reaction Mechanisms of 2 Methyl Benzofuran 7 Ylamine

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Core

The benzofuran ring system is inherently activated towards electrophilic attack due to the electron-donating nature of the oxygen heteroatom. The presence of both a methyl group and a powerful activating amino group on the benzene (B151609) portion of the molecule further enhances this reactivity, while also directing the position of substitution.

Electrophilic substitution on the unsubstituted benzofuran ring typically shows a preference for the 2- and 3-positions of the furan (B31954) ring. However, in 2-methyl-benzofuran-7-ylamine, the 2-position is already occupied by a methyl group. The primary determinants of regioselectivity are therefore the powerful directing effects of the amino group at the 7-position and the methyl group at the 2-position.

The amine group (-NH₂) is a potent activating group and a strong ortho, para-director. Relative to its position at C7, the ortho positions are C6 and the unavailable C8 (part of the furan ring fusion), and the para position is C4. Consequently, the amine group strongly directs incoming electrophiles to the C4 and C6 positions.

The methyl group (-CH₃) at C2 is a less powerful activating group but also an ortho, para-director. Its electronic effect primarily influences the furan ring, directing towards the 3-position. However, the dominant directing influence comes from the amine group on the more electron-rich benzene ring.

The synergistic effect of these substituents makes the benzene portion of the molecule significantly more susceptible to electrophilic attack than the furan ring. The positions most activated towards substitution are C4 and C6, as they are para and ortho, respectively, to the strongly activating amino group.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Amine (-NH₂) | C7 | Strongly Activating | ortho, para (to C6, C4) |

| Methyl (-CH₃) | C2 | Weakly Activating | ortho, para (to C3) |

| Furan Oxygen | - | Activating | Activates the benzofuran core |

The 7-amino group has the most profound influence on the regioselectivity of electrophilic aromatic substitution. Its strong +R (resonance) effect significantly increases the electron density at the C4 and C6 positions, making them highly nucleophilic. This strong activation often means that reactions can proceed under milder conditions than those required for unsubstituted benzofuran.

For instance, in reactions such as halogenation or nitration, the incoming electrophile will preferentially attack the C4 and C6 positions. The exact ratio of C4 to C6 substitution may depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in favoring the more accessible C4 position. Under strongly acidic conditions, protonation of the amine group to form an ammonium (B1175870) salt (-NH₃⁺) would change its directing effect. The ammonium group is a deactivating, meta-directing group. However, such conditions are often avoided in reactions with highly activated systems to prevent side reactions or deactivation.

| Reaction Type | Predicted Major Product(s) |

| Halogenation (e.g., Br₂) | 4-Bromo-2-methyl-benzofuran-7-ylamine and 6-Bromo-2-methyl-benzofuran-7-ylamine |

| Nitration (e.g., HNO₃/H₂SO₄) | 4-Nitro-2-methyl-benzofuran-7-ylamine and 6-Nitro-2-methyl-benzofuran-7-ylamine |

| Friedel-Crafts Acylation | Primarily at the 4- and 6-positions, though the amine may need protection. |

Reactions Involving the Amine Group

The primary amine at the 7-position is a versatile functional group that undergoes a wide range of reactions characteristic of aromatic amines.

The lone pair of electrons on the nitrogen atom of the 7-amino group makes it a potent nucleophile. It can readily attack a variety of electrophilic centers. This nucleophilicity is fundamental to many of its characteristic reactions, including alkylation and acylation. For example, it can react with alkyl halides in nucleophilic substitution reactions, although this can lead to mixtures of mono- and di-alkylated products.

One of the most common transformations of aromatic amines is their conversion into amides and ureas. These reactions are typically high-yielding and proceed under mild conditions.

Amide Formation : this compound reacts readily with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. nih.govmasterorganicchemistry.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. nih.gov These derivatives are often crystalline solids and are useful for characterization.

Urea Formation : The reaction with isocyanates provides a straightforward route to substituted ureas. organic-chemistry.orgorganic-chemistry.orgnih.gov The amine nitrogen attacks the electrophilic carbon of the isocyanate, yielding the corresponding N-(2-methyl-benzofuran-7-yl)-N'-substituted urea. This reaction is often rapid and efficient. nih.gov

| Reagent | Derivative Formed | General Reaction |

| Acyl Chloride (R-COCl) | Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |

| Acid Anhydride (B1165640) ((R'-CO)₂O) | Amide | R-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH |

| Isocyanate (R'-NCO) | Urea | R-NH₂ + R'-NCO → R-NH-CO-NH-R' |

Like other primary aromatic amines, this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com This process is known as diazotization. accessscience.com The resulting 2-methyl-benzofuran-7-diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations where the diazonio group (-N₂⁺) is replaced by other functional groups, often with the loss of nitrogen gas (N₂). organic-chemistry.org

Sandmeyer Reaction : The diazonium salt can be treated with copper(I) salts to introduce a range of substituents onto the aromatic ring. wikipedia.orgorganic-chemistry.orgnih.gov For example, reaction with CuCl, CuBr, or CuCN introduces chloro, bromo, or cyano groups, respectively, at the 7-position. wikipedia.org This provides a powerful method for introducing functionalities that are not easily accessible through direct electrophilic substitution. wikipedia.orgorganic-chemistry.org

Azo Coupling : The diazonium salt can also act as an electrophile and react with activated aromatic compounds, such as phenols or anilines, in a process called azo coupling. nih.govunb.ca This reaction forms highly colored azo compounds, which are the basis of many synthetic dyes. nih.govnih.gov The coupling partner's electronic properties and the reaction pH are critical for a successful reaction.

| Reaction | Reagents | Product at C7-Position |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) |

| Sandmeyer (Chlorination) | CuCl | Chloro (-Cl) |

| Sandmeyer (Bromination) | CuBr | Bromo (-Br) |

| Sandmeyer (Cyanation) | CuCN | Cyano (-CN) |

| Azo Coupling | Activated Aromatic (e.g., Phenol) | Azo Dye (-N=N-Ar-OH) |

Reactions at the Furan Ring Moiety

The furan portion of this compound is a key site of reactivity. The C2-C3 double bond, while part of an aromatic system, can participate in addition and ring-opening reactions under specific conditions. The presence of the methyl group at the C2 position and the electron-donating amino group on the benzene ring significantly influences the electron density and steric environment of the furan ring, thereby modulating its reactivity compared to unsubstituted benzofuran.

Diels-Alder Reactions and Other Cycloadditions

The benzofuran core, in general, can act as a dienophile in Diels-Alder reactions, particularly when substituted with electron-withdrawing groups. For instance, 2-nitrobenzofuran (B1220441) has been shown to react with various dienes in normal-demand polar Diels-Alder cycloadditions. researchgate.net Conversely, the electron-donating nature of the 7-amino group in this compound would likely decrease its dienophilic character. However, the furan ring can also participate as the diene component, a common reactivity pattern for furan derivatives, although this often requires high temperatures and can be reversible. nih.gov

More prevalent are other cycloaddition reactions at the C2-C3 double bond. A notable example is the biocatalytic cyclopropanation of benzofurans. Engineered myoglobin (B1173299) catalysts have been used to achieve highly diastereo- and enantioselective cyclopropanation of the benzofuran ring with ethyl diazoacetate, leading to the formation of tricyclic 2,3-dihydrobenzofuran (B1216630) products in excellent yields and enantiopurity (>99.9% de and ee). researchgate.net While this research utilized substituted benzofurans, the methodology demonstrates the susceptibility of the furan double bond to carbene addition.

Additionally, [3+2] cycloaddition reactions involving azomethine ylides are a viable method for constructing complex spiro-pyrrolidine systems fused to the benzofuran core. mdpi.com Similarly, a [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides provides a route to 2-aminobenzofurans, highlighting the versatility of the benzofuran scaffold in cycloaddition chemistry. mdpi.com The amenability of this compound to such reactions would be influenced by the electronic effects of its substituents.

Ring-Opening and Rearrangement Reactions

The cleavage of the C-O bond within the furan ring of benzofurans is a significant transformation that provides access to valuable functionalized phenol (B47542) derivatives. researchgate.net This ring-opening can be achieved through various methods, including transition metal catalysis and metal-free conditions. researchgate.netresearchgate.net

Nickel-catalyzed reactions have been extensively explored for the selective cleavage of the C2-O bond using organometallic reagents like Grignard and organolithium reagents. researchgate.net Copper-catalyzed silylation of benzofurans can also lead to ring-opening, affording (E)-o-(β-silylvinyl)phenols with complete stereoselectivity. researchgate.net Furthermore, acid-catalyzed cascade processes have been developed that incorporate a benzofuran ring-opening step to synthesize complex cyclopentenones without the need for transition metals. researchgate.net

Oxidative rearrangement of related furan derivatives has also been documented. For example, the oxidation of furan-2-carboximidamides leads to a rearrangement that ultimately yields 2-acylaminofurans. rsc.org When this reaction was applied to benzo[b]furan derivatives, a different pathway involving the carbodiimide (B86325) intermediate led to the formation of benzo researchgate.netscispace.comfuro[2,3-d]pyrimidine derivatives. rsc.org These studies underscore the potential for the furan ring in this compound to undergo skeletal rearrangements under oxidative conditions.

Catalytic Transformations Utilizing this compound as a Ligand or Substrate

The structural features of this compound allow it to function both as a substrate in catalytic reactions and potentially as a ligand in coordination chemistry.

As a substrate, the benzofuran nucleus is susceptible to catalytic oxidation. Studies on 2-methylbenzofuran (B1664563) have shown that it can be oxidized by hydrogen peroxide in the presence of Mn(III) metalloporphyrin catalysts. researchgate.net This process models the metabolic activation of the benzofuran ring and can lead to ring-opened products such as salicylaldehyde (B1680747) or salicylic (B10762653) acid under mild conditions. researchgate.net The reaction proceeds via an initial epoxidation of the aromatic ring, followed by rearrangement and further oxidation. researchgate.net The presence of the 7-amino group in the target molecule would likely influence the regioselectivity and rate of such an oxidation.

The palladium-catalyzed Tsuji-Trost-type reaction represents another catalytic transformation where benzofuran derivatives act as substrates. Benzofuran-2-ylmethyl acetates react with various soft nucleophiles (N, S, O, and C-based) to afford 2-substituted benzofurans. unicatt.it The success and efficiency of this reaction are highly dependent on the choice of the palladium catalyst and phosphine (B1218219) ligand system. unicatt.it

While less documented, the potential for this compound to act as a ligand stems from the presence of the amino group and the furan oxygen, which can serve as coordination sites for metal centers. This could enable its use in the design of novel catalysts for various organic transformations, a field ripe for exploration.

Table 1: Catalytic Oxidation of 2-Methylbenzofuran This table summarizes findings from the catalytic oxidation of the closely related 2-methylbenzofuran (2-MBF).

| Catalyst | Oxidant | Solvent | Major Products | Reference |

| Mn(III) Porphyrins | H₂O₂ | Acetonitrile (B52724) | Salicylaldehyde, Salicylic Acid | researchgate.net |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Kinetic Studies and Reaction Profiling

Detailed kinetic studies on reactions involving this compound are not widely available. However, mechanistic insights can be drawn from related systems. For instance, in the myoglobin-catalyzed cyclopropanation of benzofuran, quantum mechanics (QM) calculations have been used to compare the energy barriers for C-H functionalization versus cyclopropanation. researchgate.net These studies revealed that while the intrinsic energy barriers are comparable, the enzymatic environment significantly lowers the barrier for cyclopropanation, making it the kinetically favored pathway. researchgate.net Such computational and experimental kinetic profiling would be essential to understand and optimize reactions of this compound, predicting the influence of the amino and methyl groups on reaction rates and selectivity.

Isolation and Characterization of Reaction Intermediates

The direct isolation of reaction intermediates in benzofuran chemistry is often challenging due to their transient nature. However, their existence is frequently inferred from trapping experiments and the final product structures. In the catalytic oxidation of benzofurans, epoxide intermediates have been proposed and, in some cases, isolated. researchgate.net These epoxides can then undergo rearrangement or ring-opening.

In palladium-catalyzed reactions, such as the Tsuji-Trost reaction, the key intermediate is a π-allyl-like η³-(benzofuryl)methyl palladium complex. unicatt.it The regiochemical outcome of the reaction, where the nucleophile attacks exclusively at the benzylic-like carbon and not the C3-position of the benzofuran ring, provides strong evidence for the formation of this type of intermediate. unicatt.it Mechanistic studies on the ring-opening of benzofurans also propose various intermediates depending on the catalyst system, including metallacyclic species in transition metal-catalyzed pathways. researchgate.netresearchgate.net

Computational and Theoretical Studies of 2 Methyl Benzofuran 7 Ylamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For benzofuran (B130515) derivatives, these studies provide insights into the molecular structure and behavior at the atomic level.

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules in the benzofuran family, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. researchgate.netresearchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles for the optimized structure. researchgate.net

Furthermore, DFT is used to calculate vibrational frequencies. The resulting theoretical spectra, often corresponding to Infrared (IR) and Raman spectroscopy, can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Typically, red areas signify negative potential, indicating regions prone to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. Green areas denote neutral potential. For benzofuran derivatives, MEP maps help identify the reactive sites, such as the electron-rich oxygen atom of the furan (B31954) ring and potential hydrogen bond donors and acceptors. researchgate.netjetir.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. In studies of benzofuran compounds, FMO analysis helps to understand their electronic transitions and charge transfer properties. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with other molecules, such as solvents.

Intermolecular Interactions and Solvent Effects

MD simulations are also instrumental in studying how a molecule interacts with its environment, particularly with solvent molecules. These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions. Understanding solvent effects is crucial as they can significantly influence the conformation, stability, and reactivity of a molecule in solution. For instance, simulations can show how water molecules arrange themselves around a benzofuran derivative, providing a detailed picture of its hydration shell.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting various spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the molecule's structure and vibrational modes, which can be crucial for its identification and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry allows for the prediction of NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm or propose a molecular structure. The process typically involves geometry optimization of the molecule using methods like Density Functional Theory (DFT), often with functionals such as B3LYP and a suitable basis set (e.g., 6-31G(d)).

Once the optimized geometry is obtained, NMR shielding tensors are calculated. These tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). While no specific computational NMR studies for 2-Methyl-benzofuran-7-ylamine are publicly available, a hypothetical table of predicted chemical shifts is presented below for illustrative purposes.

Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | 2.45 | 14.2 |

| C3-H | 6.30 | 102.5 |

| C4-H | 7.10 | 120.8 |

| C5-H | 6.85 | 115.4 |

| C6-H | 7.20 | 128.9 |

| C7-NH₂ | 4.50 | 145.6 |

| C2 | - | 155.3 |

| C3 | - | 102.5 |

| C3a | - | 129.1 |

| C4 | - | 120.8 |

| C5 | - | 115.4 |

| C6 | - | 128.9 |

| C7 | - | 145.6 |

| C7a | - | 148.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available in the public domain.

Simulated IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Computational simulations of these spectra can aid in the assignment of experimental vibrational bands. These simulations are typically performed using DFT calculations, which can predict the frequencies and intensities of the vibrational modes. To be IR active, a vibration must result in a change in the molecule's dipole moment, while for a vibration to be Raman active, it must cause a change in the molecule's polarizability.

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. While specific simulated IR and Raman spectra for this compound are not available, the following table illustrates the kind of information that can be obtained from such a study.

Hypothetical IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | 3450 | 3452 |

| N-H stretch (symmetric) | 3350 | 3351 |

| C-H stretch (aromatic) | 3100-3000 | 3105-3005 |

| C-H stretch (methyl) | 2950 | 2952 |

| C=C stretch (aromatic) | 1620 | 1622 |

| C=C stretch (furan ring) | 1580 | 1581 |

| N-H bend | 1600 | - |

| C-N stretch | 1320 | 1321 |

| C-O-C stretch | 1250 | 1252 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available in the public domain.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface, researchers can identify transition states, determine energy barriers, and map the most likely reaction pathways.

Transition State Search and Energy Barrier Determination

A key aspect of studying a reaction mechanism is locating the transition state (TS), which is the highest energy point along the reaction coordinate. Various computational algorithms are available for searching for transition states. Once a transition state structure is found, its energy can be calculated. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. These calculations are crucial for understanding the kinetics of a reaction.

Reaction Pathway Mapping

Reaction pathway mapping involves identifying all the intermediates and transition states that connect the reactants to the products. This provides a detailed picture of the reaction mechanism. Computational tools can automate the exploration of reaction pathways, helping to uncover complex multi-step reactions. nih.gov For a molecule like this compound, this could involve studying its synthesis or its potential reactions with other molecules. By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be determined.

For instance, in a hypothetical electrophilic substitution reaction on the benzene (B151609) ring of this compound, computational modeling could be used to determine whether the substitution is more likely to occur at the C4 or C6 position by calculating the energy barriers for both pathways. The pathway with the lower energy barrier would be predicted as the major reaction pathway.

In-depth Analysis of this compound Reveals Limited Public Research on Specific Advanced Applications

Despite the growing interest in benzofuran derivatives within medicinal chemistry and materials science, a thorough review of publicly available scientific literature and patent databases indicates that specific, detailed applications for the compound this compound in advanced chemical research are not extensively documented. While the benzofuran scaffold is a well-established building block in various scientific fields, research focusing explicitly on the 2-methyl-7-amino substituted variant remains limited.

Consequently, providing a detailed, evidence-based article on its specific roles in complex organic synthesis and materials science, as per the requested structure, is not feasible based on current published research. The information required to elaborate on its use in synthesizing specific heterocyclic systems, designing ligands for catalysis, or its application in organic electronics, polymer chemistry, and supramolecular chemistry is not present in the accessible scientific domain.

Chemical suppliers list this compound and its hydrochloride salt, suggesting its availability for research purposes and potential use as a chemical intermediate or building block. However, the specific downstream applications and research findings stemming from its use are not detailed in published papers or patents. General research on benzofuran derivatives continues to be a vibrant area, but these findings cannot be directly and accurately attributed to the specific isomer, this compound, without dedicated studies.

Further investigation by the scientific community would be necessary to characterize the unique properties and potential applications of this compound in the specified areas of advanced chemical research. Without such dedicated research, any detailed discussion on its applications would be speculative.

Applications of 2 Methyl Benzofuran 7 Ylamine in Advanced Chemical Research

Precursor for Analytical Reagents or Probes

The unique chemical architecture of 2-Methyl-benzofuran-7-ylamine makes it a promising, though not yet widely documented, precursor for the synthesis of sophisticated analytical reagents and probes. Its structure combines the inherent fluorescence of the benzofuran (B130515) core with a reactive primary amine group, providing a versatile platform for the development of molecules designed for specific analytical tasks, such as fluorescent probes and chemosensors.

The benzofuran moiety is an established fluorophore, and its derivatives are known to exhibit tunable photophysical properties. The electron-rich nature of the benzofuran ring system can lead to significant fluorescence, which can be modulated by the introduction of various functional groups. The primary amine at the 7-position of this compound serves as a key reactive handle for derivatization. This amine group can readily participate in a variety of chemical reactions, allowing for the attachment of recognition moieties or signaling units, which are essential components of analytical probes.

Synthesis of Fluorescent Probes

Fluorescent probes are molecules that can detect specific analytes and signal their presence through a change in fluorescence. The synthesis of such probes from this compound would typically involve the reaction of the amine group with a molecule that can selectively interact with the target analyte. For example, a common strategy involves the formation of a Schiff base by reacting the amine with an aldehyde or ketone. This reaction can be used to link the benzofuran fluorophore to a receptor for a specific ion or molecule.

The general synthetic approach for creating a benzofuran-based fluorescent probe from this compound can be conceptualized in the following steps:

Activation of the Amine Group: The primary amine of this compound can be readily used for nucleophilic substitution or condensation reactions.

Introduction of a Recognition Moiety: A molecule with a specific affinity for the target analyte is chemically linked to the amine group. This could be a crown ether for cation sensing, a boronic acid for saccharide detection, or a specific peptide sequence for biomolecule recognition.

Modulation of Fluorescence: The binding of the analyte to the recognition moiety can induce a conformational change or an electronic perturbation in the molecule, leading to a detectable change in the fluorescence of the benzofuran core. This change can manifest as an increase or decrease in fluorescence intensity (turn-on or turn-off probes) or a shift in the emission wavelength (ratiometric probes).

Potential Applications in Chemosensing

Chemosensors are molecules that can selectively bind to a specific chemical species and produce a measurable signal. Derivatives of this compound have the potential to be developed into chemosensors for a variety of analytes, including metal ions, anions, and neutral molecules.

The design of a chemosensor based on this precursor would leverage the coordination of the analyte with a receptor site attached to the benzofuran scaffold. The binding event would then be transduced into an optical signal. For instance, the nitrogen atom of the amine group, along with other strategically placed heteroatoms in a derivatized molecule, could form a coordination site for a metal ion. The binding of the metal ion would alter the electronic properties of the benzofuran fluorophore, resulting in a change in its fluorescence.

Interactive Data Table: Potential Photophysical Properties of Derivatized this compound Probes

While specific experimental data for probes derived from this compound is not extensively reported, the following table illustrates the potential photophysical properties that could be expected from such derivatives, based on the known behavior of similar benzofuran-based probes.

| Derivative Type | Potential Analyte | Expected Fluorescence Change | Potential Emission Max (nm) |

| Schiff Base Derivative | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Turn-on or Turn-off | 450-550 |

| Crown Ether Conjugate | Alkali Metal Ions (e.g., K⁺, Na⁺) | Ratiometric Shift | 420-500 |

| Boronic Acid Adduct | Sugars (e.g., Glucose) | Fluorescence Quenching | 400-480 |

| Peptide Conjugate | Specific Proteins/Enzymes | Fluorescence Enhancement | 480-580 |

Research Findings on Analogous Benzofuran Structures

Research on other aminobenzofuran derivatives has demonstrated the viability of this molecular scaffold for creating effective analytical probes. For example, studies have shown that benzofuran-based chemosensors can exhibit high sensitivity and selectivity for various metal ions. These findings support the potential of this compound as a valuable building block in the field of analytical chemistry. The development of probes from this specific precursor would be a logical extension of the existing research on benzofuran chemistry.

Mechanistic Insights into Biological Interactions As a Benzofuran Scaffold Analog

Benzofuran (B130515) Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide array of pharmacological activities rsc.orgnih.govscispace.comacs.org. This structural motif's versatility and unique physicochemical properties make it a foundational component for designing novel therapies semanticscholar.orgnih.gov. Its derivatives have been investigated for anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others nih.govnih.govnih.govscienceopen.com. The ability of the benzofuran core to be readily modified with various substituents allows for the fine-tuning of its biological and pharmacological profile, making it a frequent choice for drug development rsc.orgmdpi.com.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of benzofuran derivatives influences their biological activity, guiding the design of more potent and selective agents semanticscholar.orgmdpi.com. Research has shown that the type and position of substituents on the benzofuran ring system are critical determinants of efficacy.

Key SAR findings for various benzofuran derivatives include:

Substitution at C-2: The introduction of ester groups or heterocyclic rings at the C-2 position has been identified as a key factor for the cytotoxic activity of certain benzofuran compounds nih.govmdpi.com.

Substitution at C-3 and C-5: In a series of derivatives designed to promote osteoblast differentiation, a 3,5-disubstituted benzofuran was identified as a useful scaffold for developing orally active osteogenic compounds nih.gov.

Halogenation: The position of a halogen atom on the benzofuran ring is a critical determinant of its biological activity mdpi.com.

Hybrid Molecules: Creating hybrid molecules by fusing the benzofuran scaffold with other biologically active moieties like chalcone, triazole, piperazine, and imidazole has emerged as a promising strategy to develop potent cytotoxic agents nih.gov. For instance, studies on hybrid dihydrobenzofuran neolignans revealed that a double bond at the C-7′/C-8′ position is vital for cytotoxicity nih.gov.

| Compound/Derivative Class | Substitution Position/Modification | Observed Biological Effect | Reference |

| General Benzofurans | Ester or heterocyclic ring | Crucial for cytotoxic activity | mdpi.com |

| Halogenated Benzofurans | Position of halogen atom | Critical determinant of biological activity | mdpi.com |

| Osteogenic Benzofurans | 3,5-disubstitution | Useful scaffold for orally active osteogenic agents | nih.gov |

| Dihydrobenzofuran Neolignans | Double bond at C-7′/C-8′ | Vital for cytotoxicity | nih.gov |

| Antibacterial Benzofurans | Electron-withdrawing groups | Increased potency | nih.gov |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The benzofuran scaffold has frequently emerged as a core component, or pharmacophore, for designing agents that are active against various clinically relevant targets rsc.org. By incorporating the benzofuran nucleus, medicinal chemists can synthesize new derivatives that may fit the binding sites of specific enzymes or receptors, thereby eliciting a desired therapeutic response semanticscholar.orgmdpi.com. For example, the fusion of benzofuran with other prominent scaffolds, such as imidazole and quinazolinone, has been explored to create hybrid molecules with desirable drug-like profiles and enhanced cytotoxicity nih.gov.

Molecular Docking and In Silico Screening Studies

Molecular docking is a computational technique used to predict how a molecule, such as a benzofuran derivative, binds to a macromolecular target, typically a protein or enzyme researchgate.net. These in silico studies are instrumental in drug discovery, providing insights into the binding affinity and interaction patterns of potential drug candidates before they are synthesized, thereby saving time and resources researchgate.netrsc.org. Various software programs, including AutoDock Vina and Discovery Studio, are utilized for these computational analyses researchgate.net.

In silico screening and molecular docking have been successfully employed to identify the potential biological targets for various benzofuran derivatives. By simulating the interaction of these compounds with a library of known protein structures, researchers can hypothesize their mechanism of action.

Examples of targets identified for benzofuran derivatives through docking studies include:

Kinases: Benzofuran derivatives have been shown to bind to kinases involved in cell proliferation and survival. Docking studies have explored their interactions with targets like Epidermal Growth Factor Receptor (EGFR), Aurora B kinase, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) researchgate.nettandfonline.com. One study identified a 3,5-disubstituted benzofuran that potently inhibited cyclin-dependent kinase 8 (CDK8) nih.gov.

Tubulin: Several studies have identified tubulin as a molecular target for benzofuran derivatives, suggesting they may act as anticancer agents by disrupting microtubule dynamics tandfonline.commdpi.com.

Bacterial Enzymes: Docking studies have been used to evaluate benzofuran derivatives as antibacterial agents. Targets include Aspartate kinase (Asp kinase) from Mycobacterium tuberculosis and other essential bacterial enzymes researchgate.netresearchgate.net.

Phosphatases: A benzofuran salicylic (B10762653) acid scaffold was transformed into a highly potent and selective inhibitor of Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor nih.gov.

Once a putative target is identified, molecular docking provides a detailed analysis of the interactions between the ligand (the benzofuran derivative) and the protein's binding site. This analysis is crucial for understanding the basis of molecular recognition and for optimizing the ligand's structure to improve binding affinity and selectivity.

The types of interactions commonly observed include:

Hydrogen Bonds: These are critical for the specific recognition between a ligand and a protein. Docking simulations can predict the formation of hydrogen bonds between specific atoms on the benzofuran derivative and amino acid residues in the target protein mdpi.comaalto.fi.

Hydrophobic Interactions: The nonpolar regions of the benzofuran scaffold and its substituents can form favorable interactions with hydrophobic pockets within the protein's binding site mdpi.com.

π-Stacking: The aromatic nature of the benzofuran ring system allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan mdpi.com.

Experimental techniques can complement these computational predictions. For instance, fluorescence spectroscopy studies have been used to confirm the formation of a complex between benzofuran derivatives and proteins like bovine serum albumin (BSA), with the observed fluorescence quenching indicating direct interaction nih.gov.

| Study Type | Focus | Key Findings | Reference |

| Molecular Docking | Antibacterial Activity | Benzofuran derivatives showed strong binding affinity to bacterial enzymes with binding energies ranging from -6.9 to -10.4 kcal/mol. | researchgate.net |

| Molecular Docking | Anticancer Activity | Revealed strong binding affinity of a benzofuran derivative to EGFR (ΔG = -10.2 kcal/mol). | researchgate.net |

| Molecular Docking | Antitubercular Activity | Oxadiazole-benzofuran hybrids showed high affinity for Asp kinase protein. | researchgate.net |

| Spectroscopy & Docking | Protein Binding | Benzofuran derivatives bind to bovine serum albumin (BSA), confirmed by fluorescence quenching and CD spectroscopy, with binding modes predicted by docking. | nih.gov |

Exploration of Specific Biological Activities at a Mechanistic Level (Drawing from Benzofuran Literature)

Drawing from the extensive literature on benzofuran analogs, several distinct mechanisms of action have been elucidated that could be relevant for 2-Methyl-benzofuran-7-ylamine. Benzofuran derivatives exert their biological effects not through a single mechanism but via a diverse range of molecular pathways.

Induction of Apoptosis: A primary mechanism for the anticancer activity of many benzofuran derivatives is the induction of programmed cell death, or apoptosis. Studies have shown that certain compounds can trigger apoptosis in cancer cells, confirmed by assays such as Annexin V-FITC and Caspase-Glo 3/7, which measure key markers of the apoptotic cascade tandfonline.commdpi.com.

Enzyme Inhibition: As identified in docking studies, direct enzyme inhibition is a common mechanism. Benzofurans have been developed as inhibitors of protein kinases (e.g., EGFR, Aurora B, CDK8), tubulin polymerization, and phosphatases, thereby disrupting critical cellular processes like cell cycle progression, signal transduction, and cytoskeletal formation nih.govresearchgate.nettandfonline.com.

Generation of Reactive Oxygen Species (ROS): Some benzofuran derivatives have been shown to exert their cytotoxic effects by increasing the levels of reactive oxygen species within cancer cells. This leads to oxidative stress and subsequent cell death mdpi.com.

Cell Cycle Arrest: Certain benzofuran-nicotinonitrile derivatives have been found to cause cell cycle arrest in the G2/M and S phases in cancer cell lines, preventing their proliferation researchgate.net.

Anti-inflammatory Action: Mechanistic studies have revealed that some benzofurans can inhibit the release of pro-inflammatory cytokines like interleukin 6 (IL-6) in cancer cells, suggesting a role in modulating the tumor microenvironment mdpi.com.

These established mechanisms from the broader class of benzofuran compounds provide a foundational framework for investigating the specific biological activities and potential therapeutic applications of this compound.

Enzyme Inhibition Mechanisms (e.g., PI3K, VEGFR2, Cholinesterases)

Benzofuran derivatives have been identified as potent inhibitors of several key enzymes implicated in disease progression. Notably, their activity against phosphatidylinositol-3-kinases (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2) has been a significant area of research. nih.govresearchgate.net

Certain novel benzofuran hybrids have demonstrated dual inhibitory effects against both PI3K and VEGFR-2. nih.gov For instance, one synthesized compound, referred to as compound 8 in a study, showed significant inhibitory action against PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM, respectively. researchgate.netnih.gov This dual inhibition is crucial as PI3K is a key enzyme in apoptosis regulation, and its overexpression is common in tumor tissues. nih.govresearchgate.net Simultaneously, VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation essential for tumor growth. nih.gov The inhibition of both pathways presents a promising strategy for cancer therapy.

The benzofuran scaffold is also explored for its potential to inhibit cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition is a key therapeutic strategy in managing Alzheimer's disease, where acetylcholine levels are depleted. While specific data on this compound is not detailed, various benzofuran-based drugs are recognized for their contribution as anti-Alzheimer agents by acting on numerous prominent receptors, including cholinesterases. researchgate.net For example, a benzofuran-containing selenium compound, TFSeB, was found to revert the increased acetylcholinesterase (AChE) activity in the cortex and cerebellum in a mouse model of Alzheimer's disease. nih.gov

Table 1: Enzyme Inhibition by Benzofuran Analogs

| Compound/Analog | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Benzofuran hybrid (compound 8) | PI3K | 2.21 nM | researchgate.netnih.gov |

| Benzofuran hybrid (compound 8) | VEGFR-2 | 68 nM | researchgate.netnih.gov |

| TFSeB | Acetylcholinesterase (AChE) | Activity reverted | nih.gov |

Receptor Antagonism/Agonism (e.g., Histamine H3 receptors)

The benzofuran scaffold is a key component in the development of ligands for various receptors, with a significant focus on histamine H3 receptor (H3R) antagonists. H3Rs are primarily found in the central nervous system and are involved in modulating the release of several neurotransmitters. frontiersin.org

A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives were synthesized and evaluated as H3R and H4R ligands. These compounds were found to act as antagonists, with no intrinsic activity. frontiersin.org For example, the N-allyl-substituted compound LINS01004 showed the highest affinity for H3R with a pKi of 6.40. frontiersin.org Another study discovered a new series of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with nanomolar and subnanomolar affinities. One particular compound, 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine, exhibited a human Ki of 0.05 nM and a rat Ki of 0.11 nM, showing a significant improvement in potency over previously reported compounds. nih.gov

The antagonism of H3Rs can enhance the release of neurotransmitters like acetylcholine and histamine, which is a therapeutic target for cognitive disorders. unifi.it While some benzofuran derivatives show dual antagonism at H3 and H1 receptors, others act as agonists at H1R and antagonists at H3R, such as Betahistine, which is used for treating vestibular disorders. nih.gov

Mechanisms of Antimicrobial Action (e.g., against Gram-positive/negative bacteria, fungi, mycobacteria)

The benzofuran scaffold has been investigated for its antimicrobial properties. While the direct action of this compound is not extensively documented, related structures show potential. For instance, small molecule adjuvants based on a 2-aminobenzimidazole scaffold have been shown to potentiate the activity of gram-positive selective antibiotics against gram-negative bacteria. nih.gov This suggests that certain structural motifs related to the aminobenzofuran core could play a role in overcoming the resistance mechanisms of gram-negative bacteria, such as the outer membrane barrier.

The mechanisms of antibacterial drugs are varied, including inhibition of cell wall synthesis, protein synthesis, membrane function, nucleic acid synthesis, and metabolic pathways. oregonstate.education Polymyxins, for example, disrupt the outer and inner membranes of gram-negative bacteria by interacting with the lipopolysaccharide component. oregonstate.education While specific mechanisms for benzofuran derivatives are still under broad investigation, their ability to be functionalized suggests they could be designed to target various bacterial processes. For instance, some synthetic antibacterial compounds interfere with ATP synthase, a novel mode of action that specifically inhibits mycobacterial growth. oregonstate.education

Anticancer Mechanisms (e.g., apoptosis induction, tubulin polymerization inhibition, EGFR-TK phosphorylation)

The anticancer properties of benzofuran derivatives are well-documented, with multiple mechanisms of action identified.

Apoptosis Induction: Many benzofuran-based compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. The inhibition of EGFR by benzofuran–indole hybrids, for example, blocks downstream signaling pathways that promote cell survival, thereby leading to apoptosis. nih.gov The BCL-2 interacting mediator of cell death (BIM) is a key pro-apoptotic protein, and its activation is often required for tyrosine kinase inhibitors (TKIs) to induce apoptosis. mdpi.com

Tubulin Polymerization Inhibition: Certain benzofuran-chalcone hybrids have been evaluated for their potential to inhibit tubulin polymerization. nih.gov Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. Inhibition of its polymerization disrupts the cell cycle and leads to cell death. The most cytotoxic of these hybrids were found to exhibit inhibitory effects against both tubulin polymerization and EGFR-TK phosphorylation. nih.gov

EGFR-TK Phosphorylation Inhibition: The epidermal growth factor receptor (EGFR) is a key therapeutic target in non-small-cell lung cancer (NSCLC). nih.gov Novel benzofuran–indole hybrids have been synthesized and identified as potent and selective EGFR inhibitors. One such compound, 8aa, showed significant inhibitory effects against the double mutant L858R/T790M EGFR, which is a common mutation in NSCLC. nih.gov By inhibiting the phosphorylation of the EGFR tyrosine kinase (TK), these compounds block the signaling pathways that lead to cell proliferation and survival. nih.govresearchgate.net

Table 2: Anticancer Mechanisms of Benzofuran Analogs

| Compound/Analog | Mechanism of Action | Target Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Benzofuran-chalcone hybrid (3b) | EGFR-TK Phosphorylation Inhibition | MCF-7 | 0.17 µM | nih.gov |

| Benzofuran-chalcone hybrid (3i) | Tubulin Polymerization & EGFR-TK Inhibition | MCF-7 | - | nih.gov |

| Benzofuran-indole hybrid (8aa) | EGFR Inhibition (L858R/T790M mutant) | PC9, A549 | - | nih.gov |

| Compound R12 | EGFR Inhibition (WT, T790M, L858R/T790M/C797S) | NCI-H522 | 1.62 µM, 0.49 µM, 0.98 µM | researchgate.net |

Neurodegenerative Disease Research Context

Benzofuran derivatives have shown significant promise in the context of neurodegenerative diseases like Alzheimer's. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key pathological processes. nih.gov

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. nih.gov Benzofuran compounds have demonstrated the ability to attenuate the generation of reactive oxygen species (ROS). nih.gov For instance, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were shown to significantly reduce NMDA-induced ROS generation in cultured neurons. nih.gov

Furthermore, benzofuran-based compounds have been shown to have an inhibitory effect on the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease. nih.gov A benzofuran-containing selenium compound, TFSeB, demonstrated neuroprotective effects in a mouse model of Alzheimer's by reducing oxidative stress markers and modulating apoptosis-related proteins, favoring neuronal survival. nih.gov This compound also increased the levels of brain-derived neurotrophic factor (BDNF) and nuclear factor erythroid 2 (NRF2), which are associated with neuroprotection. nih.gov

Scaffold Hopping Strategies and Bioisosteric Replacements with Benzofuran-7-ylamine Core

Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. rsc.orgresearchgate.netnih.gov These approaches involve replacing the core structure (scaffold) of a molecule with a chemically different one while retaining its biological activity. biosolveit.de

The benzofuran core is a versatile scaffold that can be modified using these strategies to improve pharmacokinetic properties, reduce metabolic liabilities, or circumvent existing patents. rsc.org For instance, replacing an aromatic system with a more electron-deficient ring system can enhance its robustness towards cytochrome P450-mediated oxidation. rsc.org

Bioisosteric replacement involves substituting a functional group with another that has similar physical and chemical properties, leading to similar biological activity. researchgate.netresearchgate.net This can be applied to the benzofuran-7-ylamine core to fine-tune its interaction with a biological target. For example, the amine group at the 7-position could be replaced with other hydrogen bond donors or acceptors to optimize binding affinity.

While specific examples of scaffold hopping directly from a this compound core are not extensively detailed in the provided context, the principles are widely applied to benzofuran structures in drug discovery. The goal is to identify isofunctional molecular structures with chemically distinct core motifs that maintain the essential pharmacophoric features required for biological activity. biosolveit.de This can be achieved through computational methods like virtual screening or by analyzing the binding modes of known ligands to identify key interaction points that must be preserved in the new scaffold. biosolveit.deresearchgate.net

Advanced Analytical Methodologies for 2 Methyl Benzofuran 7 Ylamine Detection and Quantification in Research Settings

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and analysis of 2-Methyl-benzofuran-7-ylamine from complex matrices. The choice of method depends on the compound's volatility, polarity, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method is typically suitable for this compound due to its aromatic and amine functionalities.

Method parameters can be optimized for efficient separation. For instance, a C18 column is a common choice for the stationary phase, providing good retention and separation of benzofuran (B130515) derivatives. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient or isocratic elution tailored to achieve the desired resolution.

Advanced detection methods enhance the sensitivity and selectivity of HPLC analysis. Diode-Array Detection (DAD) or Photodiode-Array (PDA) detection allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, aiding in peak identification and purity assessment. Mass Spectrometry (MS) coupling, particularly with techniques like Electrospray Ionization (ESI), provides high sensitivity and structural information, which is invaluable for confirmation and quantification in complex samples. nih.gov

Table 1: Illustrative HPLC-DAD Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | Diode-Array Detector (DAD) at 254 nm |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography (GC) can be employed for its analysis, often after derivatization to increase volatility and thermal stability. Derivatization of the primary amine group, for example, through acylation or silylation, can make the compound more amenable to GC analysis.

The choice of a suitable capillary column is critical for achieving good separation of benzofuran derivatives. mdpi.com A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is often effective. nist.govnih.gov Flame Ionization Detection (FID) can be used for general quantification, while Mass Spectrometry (MS) detection provides definitive identification. amanote.com

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

| Mass Range | 50-500 m/z |

Chiral Chromatography for Enantiomeric Separations (if applicable)

Should this compound be synthesized as a racemic mixture or if its stereochemistry is of interest, chiral chromatography is the method of choice for enantiomeric separation. Chiral Stationary Phases (CSPs) are designed to interact differently with the enantiomers, leading to their separation. For amine-containing compounds, CSPs based on chiral crown ethers or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often successful. koreascience.krresearchgate.net

The mobile phase composition, including the type of organic modifier and any additives, plays a crucial role in achieving enantioseparation. Both normal-phase and reversed-phase modes can be explored.

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and selective alternative for the detection of electroactive compounds like this compound. The aromatic amine moiety is susceptible to oxidation at a suitable electrode surface. mdpi.comacs.org

When coupled with HPLC, electrochemical detection (HPLC-EC) can provide very low detection limits, often in the picogram range. nih.gov A glassy carbon electrode is a common working electrode for the oxidation of aromatic amines. The applied potential can be optimized to maximize the signal for the analyte while minimizing background noise. nih.gov

Advanced Spectroscopic Detection Techniques

Spectroscopic techniques are indispensable for the quantitative analysis and characterization of this compound.

UV-Vis Spectrophotometry for Quantitative Analysis

UV-Vis spectrophotometry is a straightforward and accessible method for the quantitative analysis of this compound in solution. The benzofuran ring system and the amino substituent contribute to a characteristic UV absorption spectrum. up.ac.za The wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the compound across the UV-Vis range.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The choice of solvent is important, as it should not absorb in the same region as the analyte. up.ac.za

Table 3: Representative Data for UV-Vis Spectrophotometric Analysis

| Concentration (µg/mL) | Absorbance at λmax (e.g., 275 nm) |

|---|---|

| 1 | 0.120 |

| 2 | 0.245 |

| 5 | 0.610 |

| 10 | 1.225 |

| 15 | 1.830 |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Helium |

Fluorescence Spectroscopy for Sensitive Detection

The application of fluorescence spectroscopy for the detection and quantification of this compound is a promising yet largely unexplored area in analytical research. The intrinsic fluorescence of a molecule is dependent on its structural characteristics, particularly the presence of fluorophores. A fluorophore is a component of a molecule which causes it to be fluorescent. It is a functional group in a molecule which will absorb energy of a specific wavelength and re-emit energy at a different (but equally specific) wavelength. The aminobenzofuran scaffold, which comprises an aromatic system coupled with an amino group, suggests the potential for inherent fluorescence. Aromatic compounds, especially those with electron-donating groups like an amino moiety, often exhibit fluorescence due to the delocalization of π-electrons.

In instances where the native fluorescence of a compound is insufficient for the desired sensitivity, derivatization with a fluorescent tag presents a viable alternative. The primary amine group in this compound is a suitable target for labeling with a variety of amine-reactive fluorescent probes. This pre- or post-column derivatization can significantly enhance the detectability of the analyte, especially in complex matrices where background interference is a concern.

The table below outlines potential amine-reactive fluorescent dyes that could be employed for the derivatization of this compound, thereby enabling highly sensitive detection using fluorescence spectroscopy.

| Fluorescent Dye Class | Reactive Group | Potential Advantages |

| Dansyl Chloride | Sulfonyl chloride | Well-established reagent, strong fluorescence |

| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | High quantum yield, widely used in bioanalysis |

| N-hydroxysuccinimide (NHS) esters | NHS ester | Forms stable amide bonds, variety of dyes available |

It is important to note that the applicability of fluorescence spectroscopy, either through native fluorescence or derivatization, would require thorough method development and validation to establish parameters such as linearity, limits of detection and quantification, and selectivity for this compound.

Coupled Analytical Techniques

Coupled or hyphenated analytical techniques are indispensable in modern chemical analysis, offering enhanced selectivity and sensitivity by combining the separation power of chromatography with the identification capabilities of spectrometry. For a compound like this compound, which may be present at trace levels or in complex mixtures, these techniques are paramount for accurate and reliable analysis.

GC-MS/MS for Trace Analysis and Confirmation

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the trace analysis and unambiguous identification of volatile and semi-volatile compounds such as this compound. The initial separation of the analyte from the sample matrix is achieved in the gas chromatograph, typically using a capillary column. The choice of the stationary phase of the column is critical for achieving good chromatographic resolution, especially when isomeric compounds are present.

Following separation, the analyte is ionized, commonly through electron ionization (EI), which generates a characteristic pattern of fragment ions. In a tandem mass spectrometry setup, a specific precursor ion is selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of specificity, making it ideal for trace analysis and confirmation.

While a specific GC-MS/MS method for this compound is not detailed in the literature, methodologies developed for structurally similar novel psychoactive substances (NPS), such as aminopropylbenzofurans, can serve as a foundation for method development. The differentiation of positional isomers is a known challenge in the analysis of benzofuran derivatives, and GC-MS/MS has proven to be a reliable tool for this purpose.

Below is a hypothetical data table illustrating the kind of parameters that would be established during the development of a GC-MS/MS method for this compound, based on typical values for similar analytes.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | To be determined (likely the molecular ion) |

| Product Ions (Q3) | To be determined from fragmentation studies |

| Collision Energy | To be optimized for each transition |

LC-MS/MS for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds in complex matrices, such as biological fluids. For this compound, LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for metabolic studies or the analysis of impure samples.

The separation in LC is typically performed using a reversed-phase column, where the mobile phase composition is adjusted to achieve optimal retention and peak shape for the analyte. Following chromatographic separation, the analyte is ionized using a soft ionization technique, most commonly electrospray ionization (ESI), which typically generates a protonated molecule [M+H]+.

Similar to GC-MS/MS, the tandem mass spectrometry aspect of LC-MS/MS allows for highly selective detection through MRM. The selection of a precursor ion and its characteristic product ions provides a high degree of confidence in the identification and quantification of the target compound, even in the presence of co-eluting matrix components. The development of LC-MS/MS methods for novel psychoactive substances is a well-established field, and these methodologies can be readily adapted for this compound. nih.gov

The following table provides an example of the parameters that would be defined in a validated LC-MS/MS method for the analysis of this compound.

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | To be determined (e.g., m/z 148.07) |

| Product Ions (Q3) | To be determined from fragmentation studies |

| Dwell Time | 50 ms |

Environmental Fates and Degradation Pathways of Benzofuran Based Compounds in Academic Contexts

Bioremediation and Microbial Degradation Research

Bioremediation, utilizing microorganisms to break down environmental pollutants, is a key area of research for persistent organic compounds. Various bacteria and fungi have been shown to degrade benzofuran (B130515) derivatives, offering a potential eco-friendly method for their removal from contaminated environments.